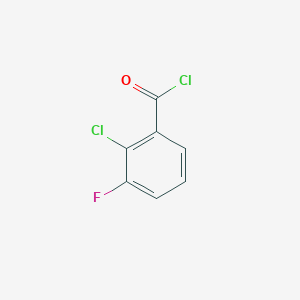

2-Chloro-3-fluorobenzoyl chloride

Description

BenchChem offers high-quality 2-Chloro-3-fluorobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-fluorobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUKLCJZYOPHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00664808 | |

| Record name | 2-Chloro-3-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-57-2 | |

| Record name | 2-Chloro-3-fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Chloro-3-fluorobenzoyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

2-Chloro-3-fluorobenzoyl chloride is characterized by the presence of a chloro and a fluoro group attached to a benzoyl moiety. These substituents can significantly influence the compound's reactivity and biological interactions.

The biological activity of 2-chloro-3-fluorobenzoyl chloride is primarily attributed to its ability to interact with various enzymes and receptors. The presence of halogen atoms often enhances the lipophilicity and electrophilicity of the compound, allowing it to participate in nucleophilic attack reactions with biological macromolecules.

Interaction with Enzymes

Research indicates that 2-chloro-3-fluorobenzoyl chloride may inhibit specific enzymes, potentially leading to therapeutic effects. For instance, studies have shown that similar benzoyl chlorides can act as inhibitors of cyclooxygenases (COX), which are key enzymes in inflammatory processes .

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of compounds related to 2-chloro-3-fluorobenzoyl chloride. For example, derivatives such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated significant antibacterial activity against Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) of 512 µg/mL . This suggests that structural modifications can enhance the biological efficacy of related compounds.

Cytotoxicity and Mutagenicity

In vitro studies have assessed the cytotoxicity and mutagenicity profiles of related compounds. For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed favorable results in cytotoxicity assays, indicating potential for further development as an anticancer agent .

Case Studies

- Antibacterial Efficacy : A comparative study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide revealed its enhanced antibacterial activity over its non-chlorinated analog, emphasizing the role of chlorine substitution in increasing potency against resistant bacterial strains .

- Cytotoxicity Assessment : In another study, derivatives were tested for their effects on various cancer cell lines. The results indicated that some compounds exhibited significant cytotoxic effects, warranting further investigation into their mechanisms and potential therapeutic applications .

Data Summary

| Compound Name | MIC (µg/mL) | Biological Activity |

|---|---|---|

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 512 | Antibacterial against K. pneumoniae |

| Non-chlorinated analog | 1024 | Antibacterial against K. pneumoniae |

Scientific Research Applications

Pharmaceutical Synthesis

2-Chloro-3-fluorobenzoyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique halogenated structure enhances its reactivity, making it suitable for:

- Synthesis of Anti-inflammatory Drugs : The compound plays a crucial role in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) that are widely used to alleviate pain and inflammation.

- Development of Antibacterial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for new antibiotics .

Agrochemical Development

This compound is also significant in the agrochemical sector:

- Herbicides and Pesticides : 2-Chloro-3-fluorobenzoyl chloride is involved in the formulation of herbicides and pesticides, contributing to enhanced efficacy against pests while promoting crop yield .

- Crop Protection Chemicals : Its unique chemical properties allow for the design of more effective agrochemicals that can target specific pests or diseases without harming beneficial organisms.

Material Science

In material science, this compound is employed for:

- Specialty Polymers : It serves as a precursor in creating specialty polymers and resins that are essential for manufacturing durable materials used in coatings and adhesives .

- Functional Materials : The fluorinated nature of the compound allows for the development of materials with unique properties, such as improved thermal stability and chemical resistance.

Organic Chemistry Research

As a reagent, 2-Chloro-3-fluorobenzoyl chloride is valuable in organic synthesis:

- Nucleophilic Substitution Reactions : It can participate in various nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles, leading to diverse organic compounds.

- Fluorination Reactions : The presence of fluorine allows researchers to explore new pathways in synthesizing fluorinated compounds, which are important in medicinal chemistry for enhancing drug properties like bioavailability .

Antimicrobial Activity Study

A study investigated the antimicrobial effects of halogenated benzoyl chlorides, including 2-Chloro-3-fluorobenzoyl chloride. Results indicated significant inhibition against various bacterial strains, suggesting potential uses in antibiotic development. This highlights the compound's relevance in addressing antibiotic resistance issues.

Synthesis Optimization

Research has focused on optimizing the synthesis of 2-Chloro-3-fluorobenzoyl chloride for industrial applications. A scalable synthetic route has been developed that ensures high purity while minimizing costs. This advancement facilitates further exploration into its biological activities and applications.

Reactivity Studies

Investigations into the reactivity of 2-Chloro-3-fluorobenzoyl chloride have revealed that its halogen substituents enhance its electrophilic character. This property allows it to engage effectively with nucleophiles, making it a valuable reagent in drug development processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.